molecular formula C14H22ClNO3S B4791887 3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide

3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide

Cat. No.: B4791887
M. Wt: 319.8 g/mol
InChI Key: UQOPHBLCNHJFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structural features, which include a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonation: The amine group is converted to a sulfonamide group using sulfonyl chloride.

    Chlorination: The chloro group is introduced via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 3-hydroxy-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide.

    Reduction: 3-chloro-N-(2,4-dimethylpentan-3-yl)-4-aminobenzenesulfonamide.

    Substitution: 3-methoxy-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide.

Scientific Research Applications

3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by modulating neurotransmitter levels in the brain, thereby exerting antidepressant effects. The compound may inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2,4-dimethylpentan-3-yl)-4-hydroxybenzenesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-chloro-N-(2,4-dimethylpentan-3-yl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a methoxy group.

    3-methoxy-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide: Similar structure but with an additional methoxy group.

Uniqueness

3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO3S/c1-9(2)14(10(3)4)16-20(17,18)11-6-7-13(19-5)12(15)8-11/h6-10,14,16H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOPHBLCNHJFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.